Succinimide, N-(o-toluidinomethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

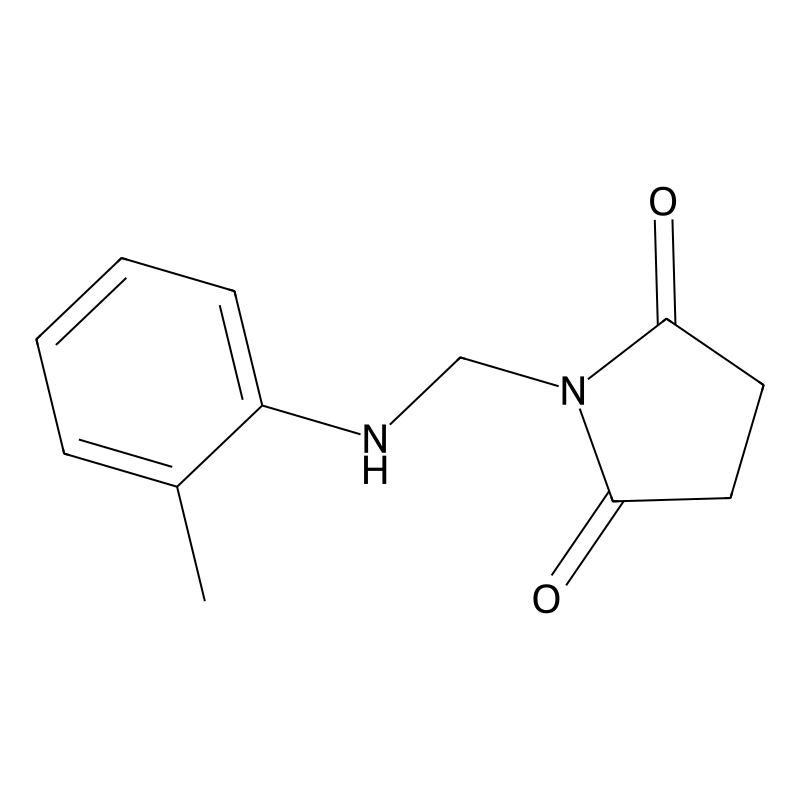

This compound belongs to the class of cyclic diimides, specifically a substituted pyrrolidine-2,5-dione. The core structure is a five-membered ring with two carbonyl groups (C=O) at positions 2 and 5. Attached to the nitrogen atom at position 1 is a methyl group (CH3) and a methylene bridge (CH2) which connects to a secondary amine (NH) group. The amine group is further substituted with a toluene (methyl-benzene) group at the 2nd position.

Molecular Structure Analysis

The key features of the molecule include:

- Cyclic imide ring: The two carbonyl groups contribute to the planarity of the ring and its rigidity. This can affect its reactivity and ability to form hydrogen bonds [].

- Methyl and toluene substituents: These electron-donating groups can influence the overall electronic character of the molecule and its potential for nucleophilic or electrophilic reactions [].

- Secondary amine: The presence of a lone pair on the nitrogen atom allows for potential hydrogen bonding and interaction with other molecules.

Chemical Reactions Analysis

- Synthesis: This compound could potentially be synthesized through acylation reactions between a pyrrolidine-2,5-dione and a N-(2-Tolyl)methylene diamine precursor. Further research would be needed to confirm a specific synthetic route [].

- Hydrolysis: The imide ring structure can be susceptible to hydrolysis (reaction with water) under acidic or basic conditions, potentially yielding the corresponding carboxylic acids [].

- Aminolysis: The compound can react with amines to form N-substituted succinimides, which are valuable intermediates in organic synthesis. The reaction mechanism often involves nucleophilic attack by the amine on the carbonyl carbon of the succinimide .

- Cyclization Reactions: Succinimides can undergo cyclization with other reagents, leading to the formation of more complex structures. For example, reactions with phenylboronic acid have been documented, showcasing the compound's ability to form new carbon-nitrogen bonds under mild conditions .

Succinimide derivatives exhibit various biological activities, making them significant in pharmaceutical research. Some of their noted activities include:

- Anticonvulsant Properties: Certain succinimides are well-known for their use in treating epilepsy. They modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability.

- Antitumor Activity: Research indicates that some succinimides possess antitumor properties, potentially acting through mechanisms that induce apoptosis in cancer cells.

The synthesis of N-(o-toluidinomethyl)-succinimide typically involves several key steps:

- Formation of Succinimide: Succinimide can be synthesized from succinic acid through dehydration processes involving heat or catalysts.

- N-Alkylation: The introduction of the o-toluidinomethyl group is achieved via alkylation reactions, where o-toluidine reacts with succinimide under suitable conditions (e.g., using base catalysts) to yield N-(o-toluidinomethyl)-succinimide.

- Purification: The final product is purified through crystallization or chromatography to achieve high purity levels suitable for further applications.

N-(o-toluidinomethyl)-succinimide has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

- Materials Science: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

- Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules due to its reactive functional groups.

Studies on the interactions of N-(o-toluidinomethyl)-succinimide with other compounds reveal its potential as a ligand in coordination chemistry. Interaction studies often focus on:

- Binding Affinity: Evaluating how well this compound binds to various biological targets can provide insights into its efficacy as a drug candidate.

- Mechanistic Pathways: Understanding the pathways through which it interacts with biological systems helps elucidate its therapeutic potential and side effects.

N-(o-toluidinomethyl)-succinimide shares structural and functional characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Characteristics | Unique Features |

|---|---|---|---|

| Succinimide | Cyclic imide | Basic structure without substituents | Lacks additional functional groups |

| N-benzylsuccinimide | Cyclic imide | Benzyl group enhances lipophilicity | More hydrophobic than N-(o-toluidinomethyl)-succinimide |

| N-(p-toluidinomethyl)-succinimide | Cyclic imide | p-Toluidine substituent | Different positional isomer affecting reactivity |

| 5-Methylsuccinimide | Cyclic imide | Methyl group at position 5 | Alters steric hindrance compared to N-(o-toluidinomethyl)-succinimide |